
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate is a chemical compound with the molecular formula C11H13F2NO4 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a difluoropyridinyl group, which is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate typically involves the reaction of 2,6-difluoropyridine with a suitable propoxyacetate derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoropyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridinyl group is known to enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparación Con Compuestos Similares
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate can be compared with other similar compounds, such as:
Methyl 2-(2,3-difluoropyridin-4-yl)acetate: This compound has a similar structure but differs in the position of the fluorine atoms on the pyridine ring.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: This compound contains a chloropyrimidinyl group instead of a difluoropyridinyl group and is used as an intermediate in the synthesis of fungicides.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H13F2NO4 |
|---|---|
Peso molecular |
261.22 g/mol |
Nombre IUPAC |
methyl 2-[3-(2,6-difluoropyridin-4-yl)oxypropoxy]acetate |
InChI |
InChI=1S/C11H13F2NO4/c1-16-11(15)7-17-3-2-4-18-8-5-9(12)14-10(13)6-8/h5-6H,2-4,7H2,1H3 |
Clave InChI |
ZJSLDEPPNGGUAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCCCOC1=CC(=NC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)


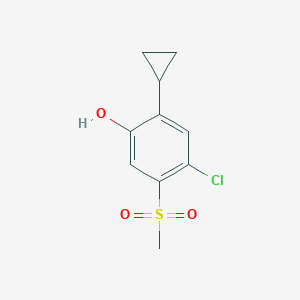
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)

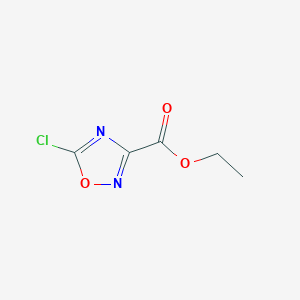

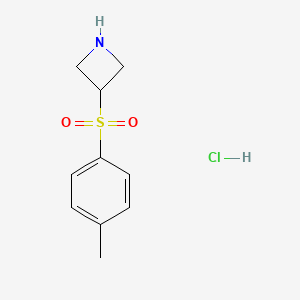
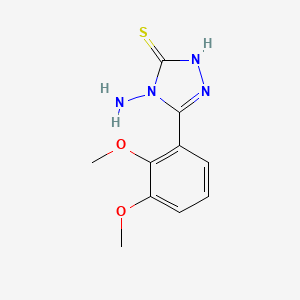
![3-Methylthieno[3,2-c]pyridine-4-carboxylicacid](/img/structure/B13034864.png)
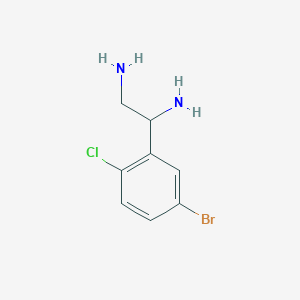
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)
![(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
